(E)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

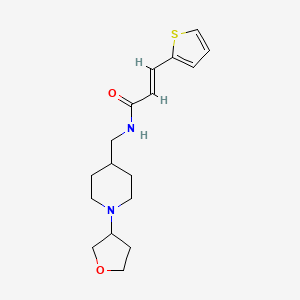

(E)-N-((1-(Tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic small molecule characterized by three key structural motifs:

- A thiophen-2-yl group at the α-position of the acrylamide, contributing aromaticity and sulfur-mediated interactions.

- A piperidin-4-ylmethyl substituent on the acrylamide nitrogen, further modified at the piperidine’s 1-position with a tetrahydrofuran-3-yl group.

The tetrahydrofuran ring may enhance solubility, while the thiophene could facilitate π-π stacking or hydrophobic interactions in biological systems.

Properties

IUPAC Name |

(E)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2S/c20-17(4-3-16-2-1-11-22-16)18-12-14-5-8-19(9-6-14)15-7-10-21-13-15/h1-4,11,14-15H,5-10,12-13H2,(H,18,20)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQQUENECLRLLO-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 320.5 g/mol

- CAS Number : 2035008-07-0

This compound features a thiophene ring, a piperidine moiety, and a tetrahydrofuran group, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Nicotinic Acetylcholine Receptors (nAChRs) : Studies indicate that compounds with similar structures modulate nAChR activity, particularly enhancing the function of α7 subtypes, which are involved in cognitive functions and neuroprotection.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, thereby affecting cell proliferation and survival.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Antinociceptive Effects

In preclinical models, this compound demonstrated notable antinociceptive effects. For instance, in a neuropathic pain model induced by oxaliplatin, the compound alleviated pain without impairing motor coordination or locomotor activity. This effect is believed to be mediated through nAChR modulation.

Anticancer Potential

Research has indicated that compounds structurally related to this compound exhibit anticancer properties. In vitro studies showed that these compounds could inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Comparative Analysis of Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| (E)-3-(thiophen-2-yl)-N-(3-(thiophen-3-yl)pyrazin-2-yl)methylacrylamide | Antinociceptive | nAChR modulation |

| N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide | Anticancer | Enzyme inhibition |

| N-(2-hydroxyphenyl)-3-(thiophen-2-yl)acrylamide | Antimicrobial | Receptor binding |

Case Studies

- Neuropathic Pain Model : In a study involving mice, this compound was administered following oxaliplatin treatment. Results indicated significant reductions in pain scores compared to control groups, highlighting its potential as an analgesic agent.

- Cancer Cell Line Testing : The compound was tested against various cancer cell lines including A2058 melanoma cells. It exhibited an IC value indicating potent anti-proliferative effects, suggesting potential therapeutic applications in oncology .

Comparison with Similar Compounds

Comparison with Patent Piperazine Derivatives ()

The patent compounds feature piperazine cores substituted with trifluoromethylphenyl groups and tetrahydro-2H-pyran-4-amin moieties. Key differences include:

- Piperidine vs.

- Tetrahydrofuran vs. Tetrahydro-2H-pyran : The smaller tetrahydrofuran ring (five-membered) in the target compound may confer greater conformational flexibility compared to the six-membered pyran ring in patent analogs.

- Thiophene vs. Trifluoromethylphenyl : The electron-rich thiophene in the target compound contrasts with the electron-deficient trifluoromethyl groups in patent compounds, suggesting divergent binding interactions (e.g., sulfur-mediated vs. hydrophobic/CF3 interactions).

Comparison with Commercial Acrylamides ()

The commercial acrylamide (E)-2-cyano-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(thiophen-2-yl)acrylamide shares the thiophen-2-yl acrylamide motif but diverges in other regions:

- Cyano Group: The presence of a cyano (-CN) substituent in the commercial compound could enhance hydrogen-bond acceptor strength and metabolic stability.

- Pyridine-Pyrimidine Scaffold: The pyridin-3-yl-pyrimidin-2-ylamino group may enable π-stacking and kinase-targeted activity, unlike the target compound’s piperidine-tetrahydrofuran system.

Hypothesized Research Findings Based on Structural Analysis

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Solubility : The tetrahydrofuran ring may improve aqueous solubility compared to the more lipophilic trifluoromethylphenyl groups in patent compounds .

- Target Engagement : The thiophene’s sulfur atom could facilitate interactions with cysteine-rich domains in enzymes (e.g., kinases), whereas trifluoromethyl groups in patent compounds might favor hydrophobic binding pockets.

- Metabolic Stability : The absence of ester or amide linkages in the target compound (unlike the patent compounds’ carbamate groups) may reduce susceptibility to hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.